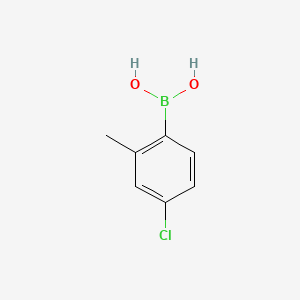

4-Chloro-2-methylphenylboronic acid

Description

Significance of Boronic Acids in Modern Organic Synthesis and Medicinal Chemistry

Boronic acids are crucial building blocks in organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. nih.govmdpi.com This reaction allows for the efficient formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. nih.gov Beyond the Suzuki coupling, boronic acids participate in a variety of other important transformations, including Chan-Lam coupling for carbon-heteroatom bond formation and as templates in organic synthesis. mdpi.commolecularcloud.org Their ability to act as Lewis acids and form reversible covalent complexes with molecules like sugars and amino acids has also made them valuable in the development of sensors and molecular recognition systems. boronmolecular.comlabinsights.nl

In medicinal chemistry, the boronic acid moiety has been incorporated into numerous drug candidates and approved therapeutics. mdpi.com A notable example is Bortezomib, a proteasome inhibitor used in cancer therapy, where the boronic acid group is crucial for its biological activity. nih.gov The introduction of a boronic acid group can modify the selectivity, physicochemical properties, and pharmacokinetic profiles of bioactive molecules, often leading to improved therapeutic efficacy. nih.gov The low inherent toxicity of boronic acids, which are often metabolized to non-toxic boric acid, further enhances their appeal in drug design. nih.govlabinsights.nl

Overview of Arylboronic Acids as Synthetic Precursors

Arylboronic acids, a subclass of boronic acids where the organic substituent is an aryl group, are particularly important as synthetic precursors. They are key reactants in the Suzuki-Miyaura coupling, enabling the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals and agrochemicals. chemimpex.com The versatility of arylboronic acids is further demonstrated by their use in other transition metal-catalyzed reactions, such as rhodium-catalyzed borylation and palladium-catalyzed direct arylation. organic-chemistry.orgchemicalbook.com

Recent research has also uncovered novel pathways for the application of arylboronic acids, such as their use as aryl radical precursors through oxidative carbon-boron bond cleavage. rsc.org This opens up new avenues for the functionalization of aromatic compounds. The synthesis of arylboronic acids themselves has been the subject of extensive research, with numerous methods developed to access a wide range of substituted derivatives. organic-chemistry.orgacs.org These methods include the reaction of organometallic reagents like Grignard or organolithium compounds with borate (B1201080) esters, as well as more modern transition metal-catalyzed C-H borylation reactions. nih.govorganic-chemistry.org

Specific Focus on 4-Chloro-2-methylphenylboronic Acid within the Boronic Acid Class

Within the diverse class of arylboronic acids, this compound stands out as a valuable and versatile reagent. chemimpex.com Its specific substitution pattern, featuring a chloro and a methyl group on the phenyl ring, provides unique electronic and steric properties that can influence the outcome of chemical reactions. This compound is widely utilized in academic and industrial research as a key intermediate in the synthesis of complex organic molecules. chemimpex.com

Properties of this compound

| Property | Value | Reference |

| CAS Number | 209919-30-2 | scbt.com |

| Molecular Formula | C7H8BClO2 | scbt.com |

| Molecular Weight | 170.40 g/mol | scbt.com |

| Appearance | White to almost white powder to crystal | tcichemicals.com |

| Melting Point | 193-195 °C | chemicalbook.com |

| Boiling Point | 314.9±52.0 °C (Predicted) | chemicalbook.com |

| Density | 1.26±0.1 g/cm3 (Predicted) | chemicalbook.com |

| pKa | 8.47±0.58 (Predicted) | chemicalbook.com |

| Solubility | Soluble in Methanol | chemicalbook.com |

The primary application of this compound in academic research is as a building block in Suzuki-Miyaura cross-coupling reactions to synthesize substituted biaryl compounds. chemimpex.com These structures are often core components of new pharmaceutical agents and agrochemicals. chemimpex.com Its utility also extends to materials science for the development of advanced materials and in the fabrication of chemical sensors due to its specific binding capabilities. chemimpex.com The stability and reactivity of this compound make it a preferred choice for chemists seeking to achieve efficient and selective modifications in complex molecular architectures. chemimpex.com

Properties

IUPAC Name |

(4-chloro-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BClO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXXSLUUAWHGBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Cl)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407549 | |

| Record name | 4-Chloro-2-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209919-30-2 | |

| Record name | 4-Chloro-2-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chloro-2-methylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 2 Methylphenylboronic Acid and Its Derivatives

Established Synthetic Pathways for Arylboronic Acids

The traditional and most widely employed method for synthesizing arylboronic acids involves the reaction of an organometallic intermediate, such as a Grignard reagent or an organolithium species, with a trialkyl borate (B1201080) ester. rsc.orgorgsyn.org This pathway typically begins with an aryl halide, like 4-chloro-2-methylbromobenzene, which is converted to the corresponding Grignard or organolithium reagent. Subsequent reaction with a borate ester, such as trimethyl borate or triisopropyl borate, at low temperatures forms a boronic ester, which is then hydrolyzed under acidic conditions to yield the final arylboronic acid. researchgate.netgoogle.com While effective, this approach requires anhydrous conditions and can have limited tolerance for certain functional groups. rsc.org

Alternative established pathways have been developed to overcome these limitations. One notable method is the Sandmeyer-type reaction, which utilizes arylamines as starting materials. orgsyn.orgorganic-chemistry.org In this process, the arylamine is diazotized, and the resulting diazonium salt is then reacted with a boron source, such as bis(pinacolato)diboron (B136004) (B₂pin₂), to furnish the arylboronic acid or its ester. orgsyn.orgrsc.org

Furthermore, direct C-H bond activation and borylation of arenes catalyzed by transition metals like iridium have emerged as a powerful strategy. researchgate.netberkeley.edu This method allows for the direct conversion of an aromatic C-H bond to a C-B bond, offering high atom economy. researchgate.net

A summary of common synthetic pathways is presented below:

| Pathway | Starting Material | Key Reagents | Intermediate | Reference(s) |

| Grignard/Organolithium | Aryl Halide | Mg or n-BuLi, Trialkyl borate | Aryl borate ester | rsc.orgresearchgate.netgoogle.com |

| Sandmeyer Borylation | Arylamine | tBuONO, B₂pin₂ | Aryldiazonium salt | orgsyn.orgorganic-chemistry.org |

| Direct C-H Borylation | Arene | Ir catalyst, B₂pin₂ | Organometallic complex | researchgate.netberkeley.edu |

| Miyaura Borylation | Aryl Halide | Pd catalyst, Diboron (B99234) reagent | Arylboronic ester | organic-chemistry.orgrsc.org |

Boronylation Reactions and Precursors

Boronylation reactions are central to the synthesis of 4-chloro-2-methylphenylboronic acid and its derivatives, involving the introduction of a boryl group onto an organic substrate. The choice of precursor and reaction type is critical and often depends on the starting material's structure and the desired product.

Transition-metal catalysis has revolutionized the synthesis of arylboronic acids, with palladium, nickel, copper, and iron being prominent metals. rsc.orgresearchgate.netacs.org The Miyaura borylation reaction is a cornerstone of this approach, typically involving the palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron reagent like bis(pinacolato)diboron (B₂pin₂). organic-chemistry.orgacs.org This method is valued for its excellent functional group tolerance. rsc.org For instance, the synthesis of an arylboronate can be achieved by reacting an aryl bromide with pinacolborane in the presence of a palladium catalyst and a base. organic-chemistry.org

Catalysts based on other earth-abundant metals are gaining traction due to their lower cost and toxicity. acs.org Nickel and copper catalysts, often stabilized by N-heterocyclic carbene (NHC) ligands, have proven effective for the borylation of challenging substrates like aryl chlorides. researchgate.net Iron-catalyzed borylation of aryl chlorides and triflates has also been developed as a more sustainable alternative to palladium. acs.org

Table of Metal-Catalyzed Borylation Reactions

| Catalyst System | Substrate | Boron Source | Key Features | Reference(s) |

| Pd(dppf)Cl₂ / KOAc | Aryl Halides | B₂pin₂ | Widely used, good functional group tolerance | organic-chemistry.orgacs.org |

| Ir complexes / Bidentate silyl (B83357) ligands | Arenes (C-H borylation) | B₂pin₂ | Direct ortho-borylation of substituted aromatics | organic-chemistry.org |

| Ni-NHC complexes | Aryl Chlorides | B₂pin₂ | Effective for less reactive C-Cl bond activation | researchgate.net |

| Cu-NHC complexes | Aryl Chlorides | Diboron reagents | Alternative to palladium for C-Cl borylation | researchgate.net |

| Fe(OTf)₂ / IMes | Aryl Chlorides | Li[B(tBu)pin-Bpin] | Earth-abundant metal catalyst | acs.org |

The nucleophilic diboration of alkynes represents a more specialized route, primarily used to construct boron-containing polycyclic structures. nih.gov The process typically involves the reaction of an aryl lithium species with a diboron reagent, such as bis(pinacolato)diboron. nih.gov This generates a diboron intermediate that can undergo an intramolecular nucleophilic attack onto a suitably positioned alkyne. A subsequent intramolecular addition and hydrolysis yield the cyclized product. nih.gov While not a direct route to simple arylboronic acids like this compound, this methodology showcases the versatility of diboron reagents in complex molecule synthesis. nih.gov Other methods for the borylation of alkynes include dehydrogenative borylation catalyzed by zinc bromide or hydroboration catalyzed by borane (B79455) adducts. organic-chemistry.orgorganic-chemistry.org

Preparation of Boronic Acid Esters (e.g., Pinacol (B44631) Esters)

Boronic acid esters, particularly pinacol esters, are often preferred over free boronic acids in synthesis. They exhibit enhanced stability, are generally easier to handle and purify, and show improved stability towards protodeboronation under basic cross-coupling conditions. orgsyn.orgnih.gov

A primary method for their preparation is the palladium-catalyzed Miyaura borylation, coupling an aryl halide with bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin). orgsyn.orgorganic-chemistry.org For example, aryl bromides can be coupled with pinacolborane using a palladium catalyst like Pd(dba)₂ with a suitable phosphine (B1218219) ligand. organic-chemistry.org

Another significant route is the Sandmeyer-type borylation of arylamines. This transition-metal-free method involves reacting an arylamine with an alkyl nitrite (B80452) (like tert-butyl nitrite) and B₂pin₂. rsc.orgrsc.org This transformation can be performed under mild conditions and often provides the desired pinacol ester in good yields. rsc.org

Iridium-catalyzed C-H borylation of arenes also directly yields arylboronic pinacol esters, which can then be used in subsequent reactions or hydrolyzed to the corresponding boronic acid if needed. berkeley.edu

Purification and Characterization Techniques in Synthesis

The purification of arylboronic acids can be challenging due to their tendency to form trimeric anhydrides (boroxines) upon dehydration and their amphiphilic nature. wiley-vch.dereddit.com Recrystallization from hot water or ethanol (B145695) is a common and effective purification method. reddit.com For compounds that are difficult to purify by standard chromatography on silica (B1680970) gel, alternative strategies are employed. reddit.com These include:

Formation of adducts: Reaction with diethanolamine (B148213) can form a crystalline adduct that precipitates and can be easily separated. The free boronic acid is then regenerated by acidic treatment. reddit.com

Liquid-liquid extraction: A sorbitol-based extraction can selectively pull the boronic acid into an aqueous layer. reddit.com Basic washes of an organic solution containing the API can also remove acidic boronic acid impurities. andersonsprocesssolutions.com

Conversion to trifluoroborate salts: Arylboronic acids can be converted to their corresponding potassium aryltrifluoroborate salts (KHF₂), which are often stable, crystalline solids that are easily purified. The boronic acid can be regenerated if necessary. organic-chemistry.orgberkeley.edu

Characterization of this compound and its derivatives relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹¹B NMR is particularly informative for boron-containing compounds. Free boronic acids and their tricoordinate esters typically show a resonance in the range of 25–35 ppm. wiley-vch.de

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to determine the molecular weight and confirm the elemental composition. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can be diagnostic for the presence of boronic acids and their anhydrides. Key absorptions include a strong O-H stretch (around 3300–3200 cm⁻¹) for the acid and a very strong B-O stretch (1380–1310 cm⁻¹). The formation of the boroxine (B1236090) anhydride (B1165640) is indicated by the disappearance of the O-H stretch. wiley-vch.de

Applications of 4 Chloro 2 Methylphenylboronic Acid in Cross Coupling Reactions

Transition-Metal-Free Transformations

While transition metals are powerful catalysts, there is growing interest in developing reactions that avoid their use due to cost and toxicity concerns. nih.gov Arylboronic acids, including 4-chloro-2-methylphenylboronic acid, can participate in several such transformations.

An efficient metal-free method for carbon-carbon bond formation involves the reductive coupling of tosylhydrazones with boronic acids. nih.gov This reaction is general, tolerant of many functional groups, and proceeds without a metal catalyst. nih.gov As tosylhydrazones are readily prepared from aldehydes and ketones, this process serves as a metal-free alternative for the reductive coupling of carbonyl compounds, a transformation that often requires multiple steps with other methods. nih.gov This provides a potential pathway for using this compound to form C-C bonds without transition metals.

The synthesis of primary aromatic amines from arylboronic acids can be achieved without transition-metal catalysts. One notable method employs O-(2,4-dinitrophenyl)hydroxylamine (DPH) as an aminating agent. organic-chemistry.org This reaction is operationally simple and proceeds under mild conditions to generate structurally diverse primary arylamines, including those with halogen substituents, which can be challenging for some metal-catalyzed systems. organic-chemistry.org Another approach uses O-benzoyl hydroxylamines as coupling partners for arylboroxines (the dehydrated form of arylboronic acids) in the presence of a base, providing a cost-effective and environmentally friendly route to aromatic amines. organic-chemistry.org These methods represent a significant, metal-free application for converting this compound into its corresponding aniline (B41778) derivative.

Carbon-Oxygen Bond Formation (e.g., Hydroxylation)

The formation of a carbon-oxygen (C-O) bond through the cross-coupling of boronic acids represents a significant transformation in organic synthesis, providing access to phenols and aryl ethers. For this compound, this typically involves its conversion to 4-chloro-2-methylphenol (B52076) or its corresponding ethers. The primary methods for achieving this are copper-catalyzed hydroxylation and etherification reactions, such as the Chan-Lam and Ullmann couplings.

Similarly, the synthesis of aryl ethers from arylboronic acids can be achieved through copper-catalyzed cross-coupling with alcohols or phenols. This transformation, often referred to as the Chan-Lam coupling or a modified Ullmann condensation, provides a powerful tool for constructing diaryl and alkyl aryl ethers. wikipedia.orgorganic-chemistry.org The reaction generally involves a copper(II) salt, an amine ligand, a base, and an oxidant, often air. nih.govorganic-chemistry.org A protocol for the copper(II)-catalyzed etherification of aliphatic alcohols with potassium organotrifluoroborate salts, which can be analogous to reactions with boronic acids, has been described. organic-chemistry.org This method is sensitive to steric hindrance, which could be a factor for the ortho-methyl substituted this compound.

A more recent development involves a palladium-catalyzed "oxygenative" cross-coupling that allows for the synthesis of diaryl ethers from arylboronic acids and aryl (pseudo)halides in the presence of an oxidant like N-methylmorpholine N-oxide (NMO). acs.org This approach broadens the scope of accessible diaryl ethers.

Below is a generalized data table illustrating typical conditions for such transformations, based on general findings for arylboronic acids.

| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature | General Yield Range |

| Hydroxylation | CuSO₄ | 1,10-Phenanthroline | KOH | Water | Room Temp | High |

| Etherification | Cu(OAc)₂ | 4-(dimethylamino)pyridine | - | Dichloromethane | Elevated | Moderate to High |

| Oxygenative Coupling | t-BuBrettPhos-Pd G3 | - | K₃PO₄ | 1,4-Dioxane | - | Good |

Carbon-Halogen Bond Formation

The conversion of an arylboronic acid to an aryl halide is a valuable transformation, providing an alternative route to these important synthetic intermediates. This ipso-halogenation involves the replacement of the boronic acid group with a halogen atom (I, Br, Cl, F).

For the bromination of this compound, N-Bromosuccinimide (NBS) is a commonly employed reagent. NBS serves as a source of electrophilic bromine and is widely used for the bromination of aromatic compounds, particularly those that are electron-rich. chemicalbook.com The reaction conditions for the bromination of arylboronic acids with NBS are generally mild. While specific literature on the bromination of this compound is scarce, the general reactivity of NBS with arylboronic acids suggests this would be a feasible transformation. The regioselectivity would be dictated by the ipso-substitution of the boronic acid moiety.

The iodination of arylboronic acids can be achieved using various iodinating agents, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl). These reagents provide an electrophilic iodine source for the substitution reaction. The synthesis of iodoarenes is of particular interest as they are versatile intermediates in further cross-coupling reactions.

Detailed research findings on the direct halogenation of this compound are limited in the available literature. However, the synthesis of related compounds, such as 2-bromo-4-methyl phenol (B47542) from 4-methyl phenol, indicates that electrophilic bromination of the aromatic ring is a known process. quickcompany.in

The table below summarizes generalized conditions for the halogenation of arylboronic acids.

| Halogenation Type | Reagent | Catalyst/Additive | Solvent | General Observations |

| Bromination | N-Bromosuccinimide (NBS) | None typically required | Dichloromethane or Acetonitrile | Generally efficient for arylboronic acids. |

| Iodination | N-Iodosuccinimide (NIS) | None typically required | Dichloromethane or Acetonitrile | A common method for ipso-iodination. |

| Iodination | Iodine (I₂) | Silver Salts (e.g., Ag₂SO₄) | Various | Silver salts activate iodine for electrophilic attack. |

Nitration and Nitrosation

The introduction of a nitro group (NO₂) onto an aromatic ring, known as nitration, is a fundamental reaction in organic chemistry. The ipso-nitration of arylboronic acids provides a regioselective method to synthesize nitroarenes, which are valuable precursors for anilines and other functionalized molecules.

Several methods for the nitration of arylboronic acids have been developed. Traditional methods often involve the use of strong acids like nitric acid (HNO₃) and sulfuric acid (H₂SO₄). For instance, the nitration of 4-chlorotoluene (B122035) with a mixture of nitric and sulfuric acid yields 4-chloro-2-nitrotoluene, a structurally related compound. chemicalbook.com However, these harsh conditions may not be suitable for all substrates.

More contemporary and milder methods for the ipso-nitration of arylboronic acids have been reported. These include metal-free nitration using reagents like tert-butyl nitrite (B80452). Other approaches utilize metal catalysts. For example, iron-catalyzed ipso-nitration of arylboronic acids using sodium nitrate (B79036) (NaNO₃) under visible light has been demonstrated as a practical and environmentally benign method. While no specific examples for this compound are provided in the cited literature, these general methodologies are expected to be applicable.

Nitrosation, the introduction of a nitroso group (-NO), is a related transformation. While less common than nitration for arylboronic acids, it can be a pathway to other functionalities. Specific research on the nitrosation of this compound is not prevalent in the reviewed scientific literature.

A summary of general conditions for the nitration of arylboronic acids is presented in the table below.

| Nitration Method | Nitrating Agent | Catalyst/Conditions | Solvent | General Yield Range |

| Classical Nitration | HNO₃/H₂SO₄ | - | - | Moderate to High |

| Metal-Free Nitration | tert-Butyl Nitrite | Heat | Dioxane | Moderate to Good |

| Iron-Catalyzed Nitration | NaNO₃ | FeCl₃ / Visible Light | Acetonitrile | Good to Excellent |

Utility in Organic Synthesis Beyond Cross Coupling

Formation of Carbon-Heteroatom Bonds

The Chan-Lam coupling reaction is a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using arylboronic acids. wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction provides a valuable alternative to other methods, often proceeding under mild conditions and tolerating a wide range of functional groups. wikipedia.org

In the context of 4-Chloro-2-methylphenylboronic acid, its participation in Chan-Lam couplings allows for the introduction of the 4-chloro-2-methylphenyl moiety onto various nitrogen- and oxygen-containing substrates. The general mechanism involves the formation of a copper-aryl species, which then undergoes reductive elimination with an amine or alcohol to furnish the desired arylated product. wikipedia.org

N-Arylation: The reaction of this compound with primary and secondary amines, as well as other N-H containing compounds like amides and heterocycles, in the presence of a copper catalyst (typically copper(II) acetate) and a base, would yield the corresponding N-(4-chloro-2-methylphenyl) derivatives. The steric hindrance from the ortho-methyl group and the electronic effect of the para-chloro substituent on the boronic acid can influence the reaction rate and yield.

O-Arylation: Similarly, the O-arylation of phenols and other hydroxyl-containing compounds can be achieved. The reaction of this compound with a phenol (B47542) under Chan-Lam conditions would produce the corresponding diaryl ether. The specific reaction conditions, including the choice of copper salt, ligand, and solvent, are crucial for optimizing the yield of these transformations. While specific examples detailing the use of this compound in Chan-Lam couplings are not extensively documented in readily available literature, its structural features are compatible with the general scope of this reaction.

Conjugate Additions

The 1,4-conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds is a significant method for the formation of carbon-carbon bonds, leading to the synthesis of β-aryl ketones, esters, and other derivatives. organic-chemistry.orglumenlearning.com This transformation can be catalyzed by transition metals such as rhodium and palladium. organic-chemistry.org

The participation of this compound in these reactions would introduce the 4-chloro-2-methylphenyl group at the β-position of the Michael acceptor. The general catalytic cycle involves the transmetalation of the aryl group from the boronic acid to the metal catalyst, followed by the insertion of the α,β-unsaturated compound and subsequent reductive elimination or protonolysis to yield the final product. st-andrews.ac.uk

The electronic nature of the arylboronic acid plays a role in the efficiency of the conjugate addition. The presence of a moderately electron-withdrawing chloro group and an electron-donating methyl group on the phenyl ring of this compound presents a unique electronic profile that can influence its reactivity in these catalytic systems.

Below is a representative table of catalyst systems and conditions that are generally employed for the conjugate addition of arylboronic acids, which would be applicable to this compound.

| Catalyst System | Michael Acceptor | General Conditions | Product Type |

| Rhodium(I)/chiral diphosphine | Cyclic enones, α,β-unsaturated esters | Aqueous or organic solvent, base | Chiral β-aryl ketones/esters |

| Palladium(II)/bipyridine | α,β-unsaturated ketones, aldehydes, esters | Acetic acid/THF/water | β-Aryl carbonyl compounds |

| Copper(I)/Josiphos | α,β-unsaturated ketones and esters | Non-alkaline conditions, MeOH additive | Chiral β-borylated carbonyls |

This table represents general conditions and catalyst systems for conjugate additions of arylboronic acids. Specific optimization would be required for reactions involving this compound.

Homologations and Electrophilic Allyl Shifts

Homologations: The Matteson homologation is a stereoselective method for the one-carbon extension of boronic esters. uni-saarland.deuni-saarland.de This reaction involves the treatment of a chiral boronic ester with a halomethylithium reagent, followed by nucleophilic displacement of the halide. uni-saarland.de While the reaction is most commonly applied to alkylboronic esters, it can also be adapted for arylboronic esters. uni-saarland.de

To utilize this compound in a Matteson homologation, it would first need to be converted to a chiral boronic ester, for example, by reaction with a chiral diol like pinanediol. This resulting ester could then undergo the homologation sequence to introduce a new stereocenter adjacent to the aromatic ring. This methodology provides a route to chiral α-arylboronic esters, which are valuable synthetic intermediates.

Electrophilic Allyl Shifts: Information regarding the direct participation of this compound in electrophilic allyl shifts is not prevalent in the scientific literature. Generally, electrophilic allyl shifts involve the reaction of an allylic nucleophile with an electrophile, leading to a rearranged product. The role of an arylboronic acid in such a transformation is not a canonical application.

Direct Amidation of Amino Acid Derivatives

Arylboronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids and amines, including the coupling of amino acid derivatives to form peptides. nih.govresearchgate.net This method avoids the need for stoichiometric activating agents, making it an attractive and more atom-economical approach to amide bond formation. rsc.org

The proposed mechanism involves the activation of the carboxylic acid by the boronic acid catalyst to form an acyloxyboronate intermediate, which is then susceptible to nucleophilic attack by the amine. nih.gov The efficiency of the boronic acid catalyst is influenced by its Lewis acidity, which is in turn affected by the electronic nature of the substituents on the aromatic ring. rsc.org

This compound, with its combination of an electron-withdrawing chloro group and an electron-donating methyl group, would be expected to exhibit catalytic activity in this transformation. The ortho-methyl group could also play a role in modulating the catalyst's reactivity and stability. This catalytic approach is particularly valuable for the synthesis of dipeptides and other peptide fragments, offering a milder alternative to traditional coupling reagents. researchgate.net

The table below summarizes the key aspects of boronic acid-catalyzed direct amidation.

| Feature | Description |

| Catalyst | Arylboronic acid (e.g., this compound) |

| Reactants | Carboxylic acid (e.g., N-protected amino acid), Amine (e.g., amino acid ester) |

| Key Intermediate | Acyloxyboronate |

| Advantages | Atom-economical, avoids stoichiometric activating agents, generally mild conditions |

| Application | Synthesis of amides, including dipeptides and larger peptide fragments |

Synthesis of Alpha-Functionalized Glycine Derivatives

Arylboronic acids can be utilized in the synthesis of α-functionalized glycine derivatives through the α-arylation of imino amides. nih.gov This reaction provides a direct method for introducing an aryl group at the α-position of a glycine precursor, leading to the formation of non-proteinogenic amino acid derivatives.

The mechanism is proposed to involve the tautomerization of the imino amide to its iminol form, which then coordinates with the arylboronic acid. An intramolecular transfer of the aryl group from the boron to the α-carbon of the iminol then occurs. Research has indicated that electron-rich arylboronic acids tend to exhibit higher reactivity in this transformation. nih.gov

The electronic properties of this compound, having both an electron-donating methyl group and an electron-withdrawing chloro group, would influence its reactivity in this synthesis. The presence of the electron-donating methyl group at the ortho position could potentially enhance its reactivity compared to unsubstituted phenylboronic acid, while the para-chloro group would have an opposing electronic effect. Experimental studies would be necessary to determine the net effect on the reaction outcome. This method offers a valuable route to α-(4-chloro-2-methylphenyl)glycine derivatives, which can be important building blocks in medicinal chemistry and materials science.

| Reactant 1 | Reactant 2 | Product | Key Features |

| Imino amide | This compound | α-(4-chloro-2-methylphenyl)glycine derivative | Direct α-arylation, mechanism involves iminol tautomer |

Applications in Medicinal Chemistry and Biological Contexts

Design and Synthesis of Biologically Active Compounds

4-Chloro-2-methylphenylboronic acid serves as a crucial building block in the creation of a wide array of biologically active compounds. chemimpex.com Its utility is prominently featured in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds, which is fundamental in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com The boronic acid group is a key functional component that facilitates these versatile coupling reactions, often leading to enhanced reaction efficiency and higher yields. chemimpex.com

The synthesis of many biologically relevant boron-containing compounds, such as peptidyl boronates, benzoxaboroles, and benzoxaborines, often relies on boronic acid intermediates. nih.govrsc.org These classes of compounds have demonstrated a spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. rsc.org The general synthetic strategy often involves the conversion of substituted boronic esters into more complex derivatives, highlighting the foundational role of compounds like this compound in generating novel therapeutic candidates. nih.gov

Role as Proteasome Inhibitors

Boronic acid derivatives have emerged as a significant class of proteasome inhibitors, a therapeutic strategy with proven efficacy in cancer treatment. The proteasome is a critical cellular machine responsible for protein degradation, and its inhibition can lead to the accumulation of proteins that trigger programmed cell death in cancer cells.

Research has focused on identifying novel scaffolds for proteasome inhibitors to overcome challenges such as drug resistance and adverse side effects associated with existing therapies. nih.gov Through techniques like structure-based virtual screening and subsequent in vitro evaluation, new proteasome inhibitors are being discovered. nih.gov Molecular docking studies of some hit compounds have revealed key interactions with the catalytic sites of the proteasome, such as the chymotrypsin-like active site. nih.gov While specific studies directly implicating this compound in top-performing proteasome inhibitors from these screenings are not detailed, the broader class of phenylboronic acids is central to this area of research.

Development of Targeted Drug Delivery Systems

The unique chemical properties of this compound make it a valuable component in the design of targeted drug delivery systems. chemimpex.com The ability of boronic acids to form stable complexes with biomolecules is a key feature exploited in this context. chemimpex.com These interactions can be designed to be responsive to specific physiological conditions, allowing for the controlled release of therapeutic agents at the desired site of action. This targeted approach aims to enhance the efficacy of treatments while minimizing off-target effects.

Bioconjugation Techniques and Reversible Covalent Bonds

Bioconjugation, the process of linking molecules to biomolecules, is a critical technology in diagnostics and therapeutics, and this compound plays a role in these techniques. chemimpex.com The foundation of this application lies in the ability of the boronic acid moiety to form reversible covalent bonds with specific functional groups present in biological molecules. chemimpex.comnih.gov

Interaction with Diols and Saccharides

A hallmark of boronic acids is their capacity to interact with 1,2- and 1,3-diols, which are common structural motifs in saccharides (sugars) and other biologically important molecules. chemimpex.comnih.govnih.gov This interaction is the basis for developing sensors for saccharides and for creating responsive materials for drug delivery. nih.gov The strength of this binding is influenced by factors such as the structure of the boronic acid and the pH of the solution. nih.gov For instance, the presence of electron-withdrawing or -donating groups on the phenyl ring of the boronic acid can alter its acidity (pKa) and, consequently, its affinity for diols. nih.gov

Formation of Boronate Esters

The interaction between a boronic acid and a diol results in the formation of a cyclic boronate ester. nih.govnih.gov This reaction is typically reversible, a characteristic that is highly advantageous in the design of dynamic systems. The formation and cleavage of these boronate esters can be controlled by changes in the environment, such as pH. nih.gov This reversible covalent chemistry is fundamental to the use of boronic acids in applications requiring controlled binding and release, such as in targeted drug delivery and the creation of responsive hydrogels. nih.gov

Enzyme Inhibition (e.g., Serine Proteases)

Boronic acids are recognized as potent inhibitors of serine proteases, a large family of enzymes with diverse physiological roles. nih.govnih.gov Their inhibitory mechanism often involves the formation of a stable, covalent adduct between the boron atom and the active site serine residue of the enzyme. This mimics the transition state of the natural substrate, effectively blocking the enzyme's catalytic activity.

Peptidyl boronic acids, which incorporate a boronic acid at the C-terminus of a peptide sequence, have been designed as highly potent and selective inhibitors of specific serine proteases. nih.gov For example, inhibitors targeting prostate-specific antigen (PSA), a serine protease implicated in prostate cancer, have been developed using this approach. nih.gov The peptide portion of the inhibitor is designed to mimic the natural substrate of the target enzyme, conferring specificity, while the boronic acid acts as the "warhead" that inactivates the enzyme.

Stability of Boronic Acids in Biological Systems and Strategies for Enhancement

The therapeutic potential of boronic acids is intrinsically linked to their stability within complex biological environments. While the boronic acid moiety is a versatile functional group for forming reversible covalent bonds with biological targets, it is also susceptible to degradation, which can limit its efficacy and pharmacokinetic profile. The primary challenge to the stability of boronic acids, including arylboronic acids like this compound, is their oxidative lability. pnas.org

At physiological pH, the carbon-boron bond can be cleaved through oxidation, particularly by reactive oxygen species (ROS) that are prevalent in biological systems. pnas.orgpnas.org This process, known as oxidative deboronation, converts the boronic acid into the corresponding alcohol (a phenol (B47542) in the case of arylboronic acids) and boric acid, rendering it inactive. pnas.org The rate of oxidation for a simple phenylboronic acid can be comparable to that of thiols, highlighting a significant stability issue. pnas.org The mechanism involves the attack of a nucleophilic species, such as an oxygen atom from ROS, on the empty p-orbital of the boron atom. This is followed by a 1,2-shift of the carbon atom from the boron to the oxygen, forming a labile borate (B1201080) ester that subsequently hydrolyzes. pnas.org

Given these stability concerns, significant research has focused on developing strategies to protect the boronic acid group and enhance its persistence in biological systems. These strategies generally aim to modulate the electronic properties of the boron atom to reduce its susceptibility to oxidation or to temporarily mask the boronic acid functionality.

Key Strategies for Enhancing Boronic Acid Stability:

Intramolecular Coordination: A highly effective strategy involves the introduction of a pendant functional group that can form an intramolecular coordinate bond with the boron atom. Researchers have demonstrated that installing a nearby carboxyl group to form a five-membered ring, known as a boralactone or oxaborolone, can dramatically increase oxidative stability. pnas.orgpnas.org This intramolecular ligation diminishes the electron density on the boron atom and destabilizes the transition state of the rate-limiting oxidation step. pnas.org This approach has been shown to increase resistance to oxidation by as much as 10,000-fold while preserving the ability to bind to target diols and proteins. pnas.org

Formation of Prodrugs and Boronate Esters: The stability and pharmacokinetic properties of boronic acids can be improved by converting them into boronate esters, which can act as prodrugs. A prominent example is Ixazomib, the first orally available proteasome inhibitor. rsc.org The boronic acid moiety in Ixazomib is derivatized with citric acid, forming a boronate ester that improves the drug's pharmacokinetic profile and temporarily restrains its biological activity. rsc.org

Incorporation into Heterocycles: Another approach to stabilize the boronic acid is its incorporation into a heterocyclic ring system. For instance, N,O-iminoboronates, formed by the reaction of a boronic acid with an aminomethyl phenol, create a remarkably stable bicyclic structure. rsc.org This structural modification has been shown to significantly improve resistance to hydrolysis, with less than 12% of the compound hydrolyzing over seven days. rsc.org

Electronic Tuning of the Aryl Ring: The stability of an arylboronic acid is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups can decrease the electron density on the boron atom, thereby slowing the rate of oxidation. pnas.org For example, 2-nitrophenylboronic acid exhibits greater stability against oxidation than unsubstituted phenylboronic acid. pnas.org The presence of the electron-withdrawing chlorine atom in the structure of this compound would be expected to contribute to its relative stability compared to non-halogenated analogs.

The following tables summarize research findings related to boronic acid stability and the strategies employed for its enhancement.

Table 1: Research Findings on the Impact of Ortho-Substituents on Phenylboronic Acid Oxidative Stability

This table illustrates how the electronic properties of a coordinating ortho-substituent can influence the stability of the boronic acid. Stability increases with greater electron density on the coordinating oxygen atom of the substituent.

| Ortho-Substituent | Relative Stability to Oxidation | Rationale | Source |

|---|---|---|---|

| Formyl | Lowest | Weakly coordinating oxygen | pnas.org |

| Acetyl | > Formyl | Moderately coordinating oxygen | pnas.org |

| Methoxycarbonyl | > Acetyl | More strongly coordinating oxygen | pnas.org |

Table 2: Overview of Major Strategies to Enhance Boronic Acid Stability in Biological Contexts

This table provides a summary of the primary methods developed to overcome the inherent instability of the boronic acid moiety for therapeutic applications.

| Strategy | Mechanism of Action | Example Compound/Class | Key Benefit | Source |

|---|---|---|---|---|

| Intramolecular Coordination | A pendant group (e.g., carboxyl) forms a coordinate bond with boron, reducing its Lewis acidity and susceptibility to oxidation. | Boralactones (Oxaborolones) | Up to 10,000-fold increase in oxidative stability. | pnas.orgpnas.org |

| Prodrug Formation | The boronic acid is reversibly derivatized (e.g., as an ester) to mask its activity and improve pharmacokinetics. | Ixazomib (derivatized with citric acid) | First orally-available proteasome inhibitor due to improved properties. | rsc.orgnih.gov |

| Heterocycle Incorporation | The boron atom is included in a stable heterocyclic ring structure. | N,O-iminoboronates | Enhanced resistance to hydrolysis. | rsc.org |

These enhancement strategies are crucial for translating the chemical versatility of boronic acids like this compound into successful therapeutic agents, ensuring they remain intact and active within the demanding biological environment.

Applications in Materials Science

Development of Advanced Materials, Polymers, and Nanomaterials

The primary application of 4-Chloro-2-methylphenylboronic acid in materials science lies in its utility as a key reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules, including monomers that can be polymerized to create advanced materials.

The incorporation of the 4-chloro-2-methylphenyl moiety into polymer chains can impart specific properties to the resulting material. These properties can include enhanced thermal stability, altered mechanical characteristics, and specific electronic properties. For instance, this compound can serve as a precursor to biaryl compounds that are then used to synthesize π-conjugated polymers, which are of interest for applications in organic electronics.

While specific research detailing the synthesis and characterization of polymers and nanomaterials exclusively using this compound is limited in publicly available literature, its role as a versatile building block is well-established in a broader context. The general principle involves using this boronic acid to create more complex monomers, which are then subjected to polymerization.

Table 1: Potential Applications of Polymers Derived from this compound

| Potential Polymer Type | Monomer Synthesis | Potential Properties | Potential Applications |

| Conjugated Polymers | Suzuki coupling to form biaryl diamines or dihalides | Tunable electronic properties, thermal stability | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), transistors |

| High-Performance Thermoplastics | Incorporation into polyaryletherketone (PAEK) or polyimide backbones | High thermal stability, chemical resistance, mechanical strength | Aerospace components, high-temperature coatings, membranes |

In the realm of nanomaterials, this compound can be used to functionalize the surfaces of nanoparticles. This surface modification can alter the nanoparticles' dispersibility, biocompatibility, and electronic properties, tailoring them for specific applications.

Fabrication of Chemical Sensors and Biosensors

The boronic acid functional group (-B(OH)₂) is the key to the application of this compound in sensor technology. Boronic acids are known to form reversible covalent bonds with diols, which are molecules containing two hydroxyl (-OH) groups. This specific interaction forms the basis for the detection mechanism in many chemical and biosensors.

Chemical Sensors:

Biosensors:

A significant application of boronic acid-functionalized materials is in the development of biosensors for the detection of biologically important molecules that contain diol groups, such as carbohydrates (sugars), glycoproteins, and catechols. chemimpex.com This is particularly relevant for biomedical diagnostics and monitoring.

The this compound can be immobilized on a transducer surface (e.g., an electrode, an optical fiber, or a nanoparticle) to create a biosensor. When the target biomolecule is present in a sample, it binds to the boronic acid, leading to a measurable signal that is proportional to the concentration of the analyte. This allows for the sensitive and selective detection of important biomarkers.

Table 2: Principles of Sensing Mechanisms with this compound

| Sensor Type | Target Analyte Class | Principle of Detection | Potential Signal Transduction |

| Chemical Sensor | Polyols, catechols | Reversible covalent bonding between boronic acid and diol groups | Fluorometric, colorimetric, electrochemical |

| Biosensor | Carbohydrates, glycoproteins, ribonucleosides | Specific recognition and binding of cis-diols in biomolecules | Electrochemical, surface plasmon resonance (SPR), fluorescence |

The unique properties of this compound make it a valuable compound in the ongoing development of advanced materials and sensing technologies. chemimpex.com

Q & A

Q. What are the standard synthetic routes for 4-Chloro-2-methylphenylboronic acid, and how can purity be optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where halogenated aryl precursors react with bis(pinacolato)diboron or boronic esters under palladium catalysis. Key steps include maintaining anhydrous conditions, precise stoichiometry, and inert atmospheres (N₂/Ar). Purity optimization involves recrystallization from ethanol/water mixtures or chromatography on silica gel. Post-synthesis characterization via ¹H/¹³C NMR and mass spectrometry (MS) is critical to confirm structural integrity .

Q. What safety protocols are essential when handling this compound in the lab?

The compound may pose acute toxicity risks (oral, dermal, inhalation). Mandatory safety measures include:

- Using fume hoods and PPE (gloves, lab coats, goggles).

- Implementing engineering controls (e.g., HEPA filters) if airborne concentrations exceed thresholds.

- Immediate decontamination via water showers or eye washes upon exposure.

- Prohibiting food/drink in lab areas and strict hand hygiene .

Q. How is this compound characterized spectroscopically?

- ¹H NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm); the methyl group resonates as a singlet (~δ 2.3 ppm).

- ¹¹B NMR : A peak near δ 30 ppm confirms the boronic acid moiety.

- FT-IR : B-O stretching at ~1340 cm⁻¹ and B-C at ~1480 cm⁻¹.

- MS (ESI+) : Molecular ion [M+H]⁺ matches theoretical mass (e.g., 184.6 g/mol) .

Advanced Research Questions

Q. How can computational modeling predict reactivity in cross-coupling reactions involving this compound?

Density Functional Theory (DFT) calculations assess electronic effects (e.g., Hammett σ values) to predict regioselectivity. Parameters like Fukui indices identify nucleophilic/electrophilic sites. Software (Gaussian, ORCA) models transition states to optimize Pd-catalyzed coupling efficiency. Studies suggest steric hindrance from the methyl group reduces ortho-substitution, favoring para-selectivity .

Q. What strategies resolve contradictions in crystallographic data for boronic acid derivatives?

Discrepancies in X-ray structures (e.g., bond length variations) arise from dynamic disorder or solvent interactions. Refinement using SHELXL with TWIN/BASF commands improves accuracy. High-resolution data (d-spacing < 0.8 Å) and low R-factor thresholds (<5%) are prioritized. For ambiguous cases, complementary techniques like SC-XRD (Single-Crystal XRD) or TEM validate lattice parameters .

Q. How does this compound interact with glycoproteins, and what methodological pitfalls exist?

The boronic acid moiety forms reversible ester bonds with cis-diols in glycans (e.g., sialic acid). However, non-specific binding to cysteine-rich proteins can occur. Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.